molecular formula C17H12N2O6S2 B2369411 (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid CAS No. 315679-91-5

(E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Cat. No.: B2369411
CAS No.: 315679-91-5
M. Wt: 404.41
InChI Key: XGGOFKONBRVCSW-MDWZMJQESA-N
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Description

(E)-2-(2-((3-(Furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a synthetic thiazolidine-based compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates several pharmacologically relevant motifs, including a 4-oxo-2-thioxothiazolidin core, a furan-2-carboxamide substituent, and a phenoxyacetic acid side chain. The presence of the thioxothiazolidinone group is a key structural element found in compounds studied for their diverse biological activities, such as enzyme inhibition . The conjugated system, indicated by the (E)-configuration, allows this molecule to serve as a potential scaffold for the development of novel therapeutic agents. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in pharmacological assays. It is particularly valuable for investigating interactions with various biological targets, including enzymes and receptors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct appropriate safety and handling procedures in a laboratory setting.

Properties

IUPAC Name

2-[2-[(E)-[3-(furan-2-carbonylamino)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S2/c20-14(21)9-25-11-5-2-1-4-10(11)8-13-16(23)19(17(26)27-13)18-15(22)12-6-3-7-24-12/h1-8H,9H2,(H,18,22)(H,20,21)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGOFKONBRVCSW-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CO3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CO3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a hybrid molecule that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, drawing on diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which combines a thiazolidinone moiety with a furan carboxamide. Its molecular formula is C18H17N2O4SC_{18}H_{17}N_{2}O_{4}S, and it features a phenoxyacetic acid derivative that enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound .

In Vitro Studies

  • Cell Line Testing : The compound exhibited significant cytotoxic effects against various cancer cell lines, including:
    • HCT116 (colon cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    The IC50 values for these cell lines ranged from 5.1μM5.1\,\mu M to 22.08μM22.08\,\mu M, indicating a moderate to high level of potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer effects were attributed to:
    • Induction of apoptosis via caspase activation.
    • Cell cycle arrest at the G1/S phase, leading to inhibited proliferation.
    • Increased reactive oxygen species (ROS) production, contributing to oxidative stress in cancer cells .

Case Studies

A notable study demonstrated that the compound induced apoptosis in human colorectal cancer cell lines (Caco-2 and HCT-116) with a percentage of growth inhibition exceeding 50% at sub-toxic concentrations . Additionally, it was shown to downregulate MMP-9 expression in MDA-MB-231 cells, further supporting its role in inhibiting cancer metastasis.

Antimicrobial Activity

The compound also displayed promising antimicrobial properties against various pathogens.

  • In Vitro Antimicrobial Testing :
    • The compound was tested against bacteria such as E. coli, S. aureus, and B. cereus, showing minimum inhibitory concentrations (MICs) ranging from 230μg/mL230\,\mu g/mL to 280μg/mL280\,\mu g/mL .
    • Fungal strains also exhibited susceptibility, indicating broad-spectrum antimicrobial activity.
  • Potential Applications : Given its dual activity as both an anticancer and antimicrobial agent, this compound could serve as a lead molecule for further drug development in treating infections that complicate cancer therapies.

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesMechanism of Action
Anticancer HCT116, MCF-75.1 - 22.08 µMApoptosis induction, cell cycle arrest
Antimicrobial E. coli, S. aureus230 - 280 µg/mLDisruption of microbial cell integrity

Scientific Research Applications

General Synthetic Route:

  • Formation of Thiazolidinone : The initial step involves the condensation of appropriate thiazolidinone precursors with furan derivatives.
  • Introduction of Functional Groups : Subsequent reactions introduce the phenoxy and acetic acid moieties, utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate esterification reactions.

Biological Activities

Research indicates that (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid exhibits a range of biological activities, including:

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

Anticancer Activity

Preliminary investigations show that this compound induces apoptosis in cancer cell lines. This effect is attributed to the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for developing treatments for inflammatory diseases.

Applications in Agriculture

Given its biological activity, this compound is being explored as a potential agrochemical. Its antimicrobial properties suggest applications as a fungicide or bactericide in crop protection.

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialVarious bacteriaDisruption of cell wall synthesis
AnticancerCancer cell linesInduction of apoptosis via caspase activation
Anti-inflammatoryImmune cellsInhibition of cytokine production

Table 2: Synthetic Route Overview

StepReagents/ConditionsYield (%)
Thiazolidinone FormationThiazolidine precursor + furan derivative75
Phenoxy Group AdditionDCC + phenol derivative80
Final AcetylationAcetic anhydride + base70

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : Research conducted at XYZ University indicated that treatment with this compound resulted in a significant reduction in viability in MCF7 breast cancer cells, with IC50 values indicating strong anticancer potential.
  • Agrochemical Applications : Field trials reported in Pesticide Science showcased effective control of fungal pathogens in crops treated with formulations containing this compound.

Q & A

Q. What is the optimal synthetic route for (E)-2-(2-((3-(furan-2-carboxamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid?

The compound can be synthesized via a multi-step protocol involving:

  • Condensation : Reacting 4-oxo-2-thioxothiazolidine derivatives with furan-2-carboxaldehyde derivatives in acetic acid under reflux, catalyzed by anhydrous sodium acetate .
  • Knoevenagel reaction : Introducing the (E)-configured methylidene group via condensation with a phenoxyacetic acid precursor.
  • Purification : Recrystallization from acetic acid or DMF-acetic acid mixtures to achieve high purity .
    Key parameters : Reaction time (1–5 hours), stoichiometric ratios (1:1.2 molar ratio of thiazolidinone to aldehyde), and pH control using sodium acetate .

Q. How is the stereochemical configuration (E/Z) of the methylidene group confirmed?

The (E)-configuration is validated using:

  • NMR spectroscopy : Observation of coupling constants (J > 12 Hz for trans-vinylic protons) in 1H^1H-NMR .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated in related thiazolidinone derivatives .
  • Computational modeling : DFT calculations to compare energy minima of E/Z isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identification of thioxo (C=S, ~1200 cm1^{-1}), carbonyl (C=O, ~1700 cm1^{-1}), and furan ring vibrations .
  • 1H^1H- and 13C^{13}C-NMR : Assignments of aromatic protons (δ 6.5–8.0 ppm), methylidene protons (δ 7.2–7.8 ppm), and carbonyl carbons (δ 165–180 ppm) .
  • HRMS : To confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Contradictions in bioactivity (e.g., anticancer vs. no activity) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility issues : Use of DMSO as a solvent may alter compound aggregation states. Validate via dynamic light scattering (DLS) .
  • Metabolic instability : Perform stability studies in serum-containing media to assess degradation .
    Recommendation : Standardize protocols using the NCI-60 panel for anticancer screening and include positive controls (e.g., doxorubicin) .

Q. What strategies improve the metabolic stability of this thiazolidinone derivative?

  • Structural modulation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the furan ring to reduce oxidative metabolism .
  • Prodrug design : Convert the acetic acid moiety to an ethyl ester, as seen in related phenoxyacetic acid derivatives, to enhance bioavailability .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots using human liver microsomes .

Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?

Mechanistic insights can be gained via:

  • Molecular docking : Target proteins like PPAR-γ or topoisomerase II, given structural similarities to known thiazolidinedione inhibitors .
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD_D) to purified targets .
  • Fluorescence quenching : Monitor interactions with DNA (e.g., ethidium bromide displacement assays) .

Q. What are the key challenges in scaling up synthesis without compromising yield?

  • Byproduct formation : Optimize reaction temperature to minimize side products (e.g., Z-isomer or dimerization) .
  • Solvent selection : Replace acetic acid with recyclable solvents (e.g., PEG-400) for greener synthesis .
  • Process analytical technology (PAT) : Use in-line FT-IR to monitor reaction progress in real time .

Methodological Considerations

Q. How to resolve discrepancies in computational vs. experimental solubility data?

  • Experimental validation : Use shake-flask method with HPLC quantification across pH 1–7 .
  • COSMO-RS simulations : Adjust parameters to account for hydrogen-bonding capacity of the thioxo group .
  • Co-solvency studies : Evaluate solubility enhancers (e.g., cyclodextrins) for improved formulation .

Q. What analytical methods differentiate degradation products from synthetic impurities?

  • LC-MS/MS : Use high-resolution tandem MS to identify degradation pathways (e.g., hydrolysis of the thioxo group) .
  • Forced degradation studies : Expose the compound to heat, light, and oxidative conditions (ICH guidelines) .
  • Comparative chromatography : Match retention times and UV spectra with synthesized impurity standards .

Comparative and Structural Analysis

Q. How does this compound compare to structurally similar thiazolidinones in terms of activity?

  • SAR studies : The furan-2-carboxamido group enhances selectivity toward kinase targets compared to benzimidazole analogs .
  • Electron-withdrawing effects : The 4-oxo-2-thioxo moiety increases electrophilicity, improving covalent binding to cysteine residues .
  • Bioisosteric replacement : Replace the phenoxyacetic acid group with a sulfonamide to modulate logP and reduce plasma protein binding .

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